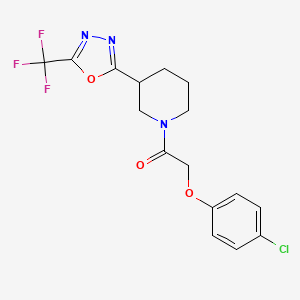

5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

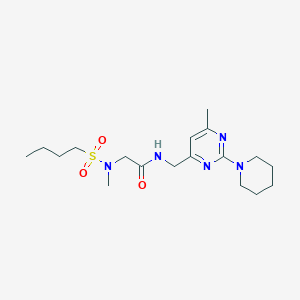

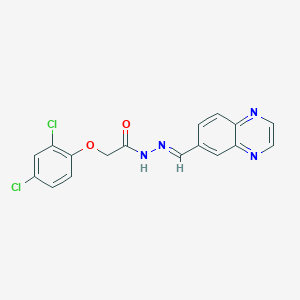

5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride, also known as ANS, is a fluorescent dye used in scientific research to study protein folding and binding. ANS is a hydrophobic molecule that binds to exposed hydrophobic areas on proteins, causing a shift in fluorescence emission. This shift can be used to monitor changes in protein conformation and binding interactions.

Aplicaciones Científicas De Investigación

Chemical Reactions and Mechanisms

One research area involves the study of chemical reactions and mechanisms involving sulfonyl chlorides. For instance, the reaction of dimethylsulfoxide and 5-dimethyl aminonaphthalene-1-sulfonyl chloride was analyzed under specific conditions, leading to the production of 5-dimethyl amino-naphthalene-1-sulfonic acid and chlorodimethyl sulfide. This study proposed a reaction mechanism based on a sulfoxonium intermediate (Boyle, 1966).

Synthesis and Application in Medicinal Chemistry

In medicinal chemistry, sulfonyl chlorides like 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones have been synthesized and evaluated for antihyperglycemic activity. This research highlighted the potential of naphthalene-based sulfonyl chlorides in developing novel therapeutics (Zask et al., 1990).

Photoactivable Heterobifunctional Reagents

Sulfonyl chlorides, such as 1-azido-5-naphthalene sulfonyl chloride, have been used in the development of photoactivable heterobifunctional reagents. These reagents are applicable in the group-directed modification of ligands, allowing for the study of protein-ligand interactions and other biological processes (Muramoto & Kamiya, 1984).

Analytical Chemistry Applications

In analytical chemistry, derivatives of sulfonyl chloride, such as dansyl chloride, have been widely used for the micro-determination of amino acids and related compounds. This application is crucial for various biochemical analyses and research (Neuhoff, 1973).

Ionic Liquids Synthesis

Azepane, a component of 5-(Azepane-1-carboxamido)naphthalene-1-sulfonyl chloride, has been utilized in synthesizing a new family of room temperature ionic liquids. These transformations have significant implications in the polyamide industry and offer environmentally friendly alternatives to traditional solvents (Belhocine et al., 2011).

Propiedades

IUPAC Name |

5-(azepane-1-carbonylamino)naphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c18-24(22,23)16-10-6-7-13-14(16)8-5-9-15(13)19-17(21)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBFMTLZFXGGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)